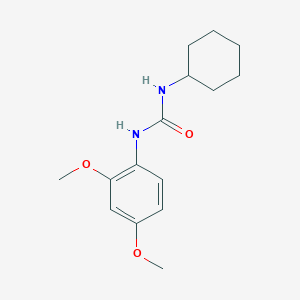
N-cyclohexyl-N'-(2,4-dimethoxyphenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclohexyl-N'-(2,4-dimethoxyphenyl)urea (CDU) is a chemical compound that has gained attention in the scientific community due to its potential application in various fields, including medicinal chemistry, agrochemistry, and material science. CDU is a urea derivative that contains a cyclohexyl group and a 2,4-dimethoxyphenyl group.
Mecanismo De Acción
The mechanism of action of N-cyclohexyl-N'-(2,4-dimethoxyphenyl)urea is not fully understood. However, it is believed that this compound exerts its biological activities by inhibiting the activity of certain enzymes or proteins in cells. For example, this compound has been shown to inhibit the activity of topoisomerase II, a protein that is involved in DNA replication and repair. This compound has also been found to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells, fungi, and bacteria. This compound has also been found to have herbicidal and insecticidal activities. In vivo studies have shown that this compound can reduce tumor growth in animal models. This compound has also been found to have anti-inflammatory and analgesic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-cyclohexyl-N'-(2,4-dimethoxyphenyl)urea has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has a high yield. This compound is also stable under normal laboratory conditions. However, this compound has some limitations for lab experiments. It is toxic and must be handled with care. This compound is also insoluble in water, which limits its use in aqueous solutions.
Direcciones Futuras
There are several future directions for the study of N-cyclohexyl-N'-(2,4-dimethoxyphenyl)urea. In medicinal chemistry, this compound could be further optimized to improve its antitumor, antifungal, and antibacterial activities. This compound could also be used as a scaffold for the synthesis of novel compounds with improved biological activities. In agrochemistry, this compound could be further developed as a herbicide or insecticide with improved selectivity and safety. In material science, this compound could be used as a building block for the synthesis of novel materials with unique properties, such as conducting polymers or liquid crystals. Overall, this compound has the potential to be a versatile chemical compound with applications in various fields.
Métodos De Síntesis
The synthesis of N-cyclohexyl-N'-(2,4-dimethoxyphenyl)urea involves the reaction of cyclohexylisocyanate with 2,4-dimethoxyaniline in the presence of a catalyst. The resulting product is then purified through recrystallization. The yield of this compound can be improved by optimizing the reaction conditions, such as the reaction temperature, solvent, and catalyst.
Aplicaciones Científicas De Investigación
N-cyclohexyl-N'-(2,4-dimethoxyphenyl)urea has been studied for its potential application in various fields. In medicinal chemistry, this compound has been found to have antitumor, antifungal, and antibacterial activities. In agrochemistry, this compound has been shown to have herbicidal and insecticidal activities. In material science, this compound has been used as a building block for the synthesis of novel materials with unique properties.
Propiedades
IUPAC Name |
1-cyclohexyl-3-(2,4-dimethoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3/c1-19-12-8-9-13(14(10-12)20-2)17-15(18)16-11-6-4-3-5-7-11/h8-11H,3-7H2,1-2H3,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YESKRVKCJWCJLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)NC2CCCCC2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


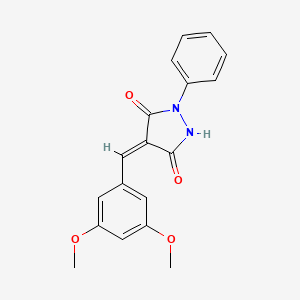
![{2-chloro-4-[(hydroxyimino)methyl]phenoxy}acetic acid](/img/structure/B5865900.png)
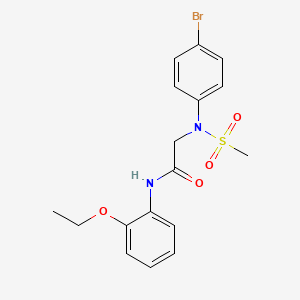
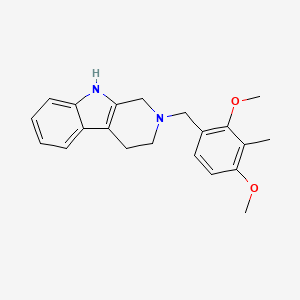

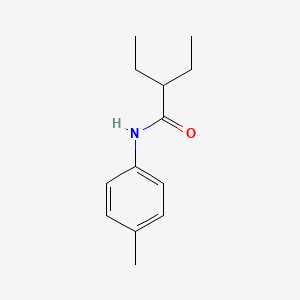
![3-[5-(4-chloro-2-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5865963.png)
![2-[(2-chlorobenzyl)thio]-5-(4-nitrophenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B5865967.png)
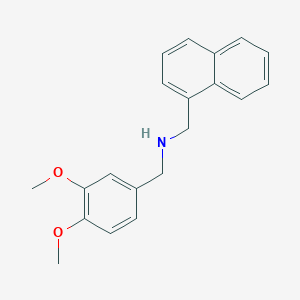
![N'-[(3,4-dimethylbenzoyl)oxy]-4-nitrobenzenecarboximidamide](/img/structure/B5865979.png)

![ethyl 4-{[(2-methylphenyl)amino]carbonothioyl}-1-piperazinecarboxylate](/img/structure/B5865993.png)
